molecular formula C20H13N3O3 B2526846 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile CAS No. 339107-08-3

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile

Cat. No. B2526846
CAS RN: 339107-08-3
M. Wt: 343.342
InChI Key: FUXCWDATJKRDLZ-UHFFFAOYSA-N
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Description

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile (NBPC) is a synthetic compound that has been studied in the field of organic chemistry for its potential applications in the development of pharmaceuticals and other biologically active compounds. NBPC is a member of a family of compounds known as pyridoindoles, which are aromatic heterocyclic compounds containing both a pyridine and an indole ring structure. NBPC has been extensively studied for its potential applications in the field of medicinal chemistry due to its high solubility in aqueous and non-aqueous solutions, as well as its low toxicity and high stability.

Scientific Research Applications

Mechanistic and Spectroscopic Studies

  • Thermal Isomerization Pathway

    • A study explored the thermal isomerization pathway of 1-(4-nitrophenyl)-2-phenylimino-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile, revealing its conversion into 2-[(4-nitrophenyl)phenylamino]-5H-pyrido[3,2-b]indole-3-carbonitrile. Crystal structure determinations from laboratory powder data provided the evidence for this transformation (Chernyshev et al., 2001).
  • Structural and Spectroscopic Analysis of Pyridine Derivatives

    • A research focused on synthesizing three pyridine derivatives and investigating their structural features through IR and electronic spectroscopy. Notably, the optical properties were explored using UV–vis absorption and fluorescence spectroscopy, providing insights into the effects of substituents on emission spectra. The structural validation of these compounds was further supported by single crystal X-ray diffraction methods (Cetina et al., 2010).

Crystallographic Studies

  • Crystal Structure Insights

    • The crystal structure of compounds such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-meth­oxy­phen­yl)-1H-pyrrole-3-carbo­nitrile was meticulously analyzed, revealing the molecular orientation and interactions within the crystal. The study highlighted the inclination of ring systems, coplanarity of the carbonitrile group, and the molecular linkages formed by hydrogen bonds and π–π interactions (Vimala et al., 2016).
  • Detailed Crystal Structure of Pyridine Derivative

    • The crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile was examined, providing insights into the dihedral angles, steric crowding, and the formation of inversion dimers linked by hydrogen bonds. The study also explored aromatic π–π stacking and weak C—H⋯π interactions, contributing to the understanding of molecular interactions in crystals (Vishnupriya et al., 2014).

Mechanism of Action

properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c21-12-18-17-9-8-16(11-20(17)22-10-2-1-3-19(18)22)26-13-14-4-6-15(7-5-14)23(24)25/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXCWDATJKRDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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